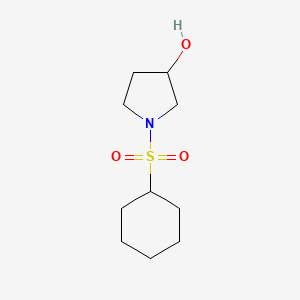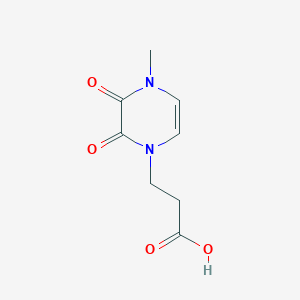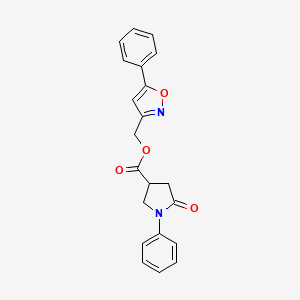![molecular formula C19H15NO6 B6497964 [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate CAS No. 953017-43-1](/img/structure/B6497964.png)
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate, also known as OMC, is a carboxylate derivative of 2H-1,3-benzodioxole-5-carboxylic acid. OMC has been studied extensively in the past few decades due to its potential applications in scientific research and various medical fields. OMC is mainly used as a building block for the synthesis of other compounds and has been found to be useful in various biochemical and physiological studies.
作用机制
The mechanism of action of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is not fully understood. However, it is believed that [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate acts as an inhibitor of enzymes that are involved in the metabolism of drugs. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has also been found to inhibit the activity of other enzymes, such as UDP-glucuronosyltransferase and aldehyde oxidase, which are involved in the metabolism of drugs.
Biochemical and Physiological Effects
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to have a variety of biochemical and physiological effects. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to have anti-inflammatory and anti-oxidant effects. It has also been found to have anticancer effects by inhibiting the growth and proliferation of cancer cells. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has also been found to have an effect on the metabolism of drugs, as it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs.
实验室实验的优点和局限性
The use of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate in laboratory experiments has several advantages. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is relatively easy to synthesize and can be used in a variety of experiments. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is also relatively stable and can be stored for long periods of time. Additionally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used in a variety of biochemical and physiological experiments.
However, there are also some limitations to the use of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate in laboratory experiments. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is a relatively new compound and its effects are not fully understood. Additionally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate is not very soluble in water and can be difficult to work with in aqueous solutions.
未来方向
The potential applications of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate are vast and there are a number of future directions that can be explored. One potential direction is the use of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate in the development of new drugs. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to have an effect on the metabolism of drugs and can be used to develop new drugs with improved efficacy and safety profiles. Additionally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used to develop new compounds with improved pharmacokinetic and pharmacodynamic properties. Another potential direction is the use of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate in the development of new diagnostic and therapeutic agents. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used to develop new compounds with improved binding affinities for specific targets, which could be used in the development of new diagnostic and therapeutic agents. Additionally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used to develop new compounds with improved solubility, which could be used in the development of new drugs. Finally, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be used to develop new compounds with improved bioavailability, which could be used in the development of new drugs.
合成方法
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate can be synthesized in a variety of ways. The most common method is a reaction between 3-methoxyphenyl acetic acid and ethyl 2H-1,3-benzodioxole-5-carboxylate in the presence of a base such as sodium hydroxide. This reaction results in the formation of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate. Other methods for the synthesis of [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate include the use of aqueous sodium hydroxide and ethanol, or the use of sodium bicarbonate and ethyl 2H-1,3-benzodioxole-5-carboxylate in the presence of a base.
科学研究应用
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been found to be useful in a variety of scientific research applications. It has been used as a building block in the synthesis of other compounds and has been found to be useful in various biochemical and physiological studies. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been used in the study of enzyme-catalyzed reactions, as well as in the study of the binding of ligands to receptors. [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has also been used in the study of the mechanism of action of drugs and in the study of the pharmacokinetics of drugs. In addition, [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate has been used in the study of the metabolism of drugs and in the study of drug-drug interactions.
属性
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6/c1-22-15-4-2-3-12(7-15)17-9-14(20-26-17)10-23-19(21)13-5-6-16-18(8-13)25-11-24-16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJHASFCNFHTAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl benzo[d][1,3]dioxole-5-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6497926.png)

![2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6497940.png)



![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497989.png)